molecular formula C16H25F3O2Si B14202357 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene CAS No. 851341-42-9

1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene

Cat. No.: B14202357
CAS No.: 851341-42-9
M. Wt: 334.45 g/mol
InChI Key: AOCIJXLHROORTK-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene is a compound that features both trifluoromethoxy and tris(1-methylethyl)silyl groups attached to a benzene ring. The trifluoromethoxy group is known for its electron-withdrawing properties, while the tris(1-methylethyl)silyl group is a bulky silyl ether. This combination of functional groups makes the compound interesting for various chemical applications, particularly in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene typically involves the introduction of the trifluoromethoxy group and the tris(1-methylethyl)silyl group onto a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethoxy and tris(1-methylethyl)silyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the trifluoromethoxy or silyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxybenzoic acid derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .

Scientific Research Applications

1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethoxy group can enhance binding affinity and selectivity, while the bulky silyl group can influence the compound’s steric properties and reactivity. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene is unique due to the combination of its electron-withdrawing trifluoromethoxy group and the bulky tris(1-methylethyl)silyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications .

Properties

CAS No.

851341-42-9

Molecular Formula

C16H25F3O2Si

Molecular Weight

334.45 g/mol

IUPAC Name

tri(propan-2-yl)-[2-(trifluoromethoxy)phenoxy]silane

InChI

InChI=1S/C16H25F3O2Si/c1-11(2)22(12(3)4,13(5)6)21-15-10-8-7-9-14(15)20-16(17,18)19/h7-13H,1-6H3

InChI Key

AOCIJXLHROORTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1OC(F)(F)F

Origin of Product

United States

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